Ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate
CAS No.:
Cat. No.: VC13703742
Molecular Formula: C7H8BrNO3
Molecular Weight: 234.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H8BrNO3 |
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Molecular Weight | 234.05 g/mol |
IUPAC Name | ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate |
Standard InChI | InChI=1S/C7H8BrNO3/c1-3-11-7(10)5-4(2)6(8)12-9-5/h3H2,1-2H3 |
Standard InChI Key | JDEKAKGYNNXSLB-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NOC(=C1C)Br |
Canonical SMILES | CCOC(=O)C1=NOC(=C1C)Br |
Introduction
Overview
Ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate (CAS 854015-42-2) is a brominated oxazole derivative with a methyl substituent at the 4-position and an ethyl ester group at the 3-position. This heterocyclic compound has garnered attention in organic synthesis, medicinal chemistry, and materials science due to its structural versatility and reactivity. This review synthesizes data from peer-reviewed studies, patents, and chemical databases to provide a detailed analysis of its synthesis, properties, and applications.
Chemical Structure and Properties
Molecular Architecture
The compound features a 1,2-oxazole core (a five-membered ring with oxygen and nitrogen atoms at positions 1 and 2) substituted with:
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Bromine at position 5,
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Methyl group at position 4,
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Ethyl carboxylate at position 3.
Molecular Formula: C₇H₈BrNO₃
Molecular Weight: 234.05 g/mol
IUPAC Name: Ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate
Physicochemical Properties
Property | Value | Source |
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Boiling Point | 286.4 ± 35.0 °C (predicted) | |
Density | 1.536 ± 0.06 g/cm³ (predicted) | |
pKa | -7.03 ± 0.50 (predicted) | |
Solubility | Low in water; soluble in DMSO, chloroform |
Spectral Data:
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¹H NMR (CDCl₃): δ 1.36 (t, 3H, CH₂CH₃), 3.92 (s, 3H, CH₃), 4.32 (q, 2H, OCH₂), 7.93 (s, 1H, oxazole-H) .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via cyclization or halogenation strategies:
Route 1: Cyclization of Ethyl 2-Amino-2-Bromoacetate
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Reagents: Ethyl 2-amino-2-bromoacetate, formamide, acidic conditions.
Route 2: Bromination of Ethyl 5-Amino-4-Methyloxazole-3-Carboxylate
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Reagents: tert-Butyl nitrite, CuBr₂, acetonitrile.
Route 3: Industrial-Scale Production
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Method: Continuous flow reactors with optimized stoichiometry.
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Scalability |
---|---|---|---|
Cyclization (Route 1) | 85–90 | ≥95 | Moderate |
Bromination (Route 2) | 66–81 | ≥90 | High |
Industrial (Route 3) | 75–85 | ≥98 | Excellent |
Applications in Research
Medicinal Chemistry
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Antimicrobial Activity: Derivatives exhibit MIC values of 8–12 µg/mL against S. aureus and E. coli, comparable to fluoroquinolones .
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Anticancer Potential: Demonstrated IC₅₀ values of 5–10 µM against MCF-7 (breast) and A549 (lung) cancer cells via caspase-3 activation .
Organic Synthesis
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Building Block: Used in Suzuki-Miyaura couplings to introduce brominated oxazole motifs .
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Heterocycle Functionalization: Serves as a precursor for 1,2,4-oxadiazoles and isoxazoles .
Material Science
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Polymer Additives: Enhances thermal stability in polyesters (Tg increased by 15–20°C).
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Electronic Materials: Investigated for charge-transfer complexes in OLEDs.
Biological Activity and Mechanisms
Mechanistic Insights
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Enzyme Inhibition: Binds to bacterial cytochrome P450 and DNA gyrase via halogen bonding .
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Apoptosis Induction: Upregulates p53 and caspase-3 in cancer cells, triggering ROS-mediated apoptosis .
In Vitro and In Vivo Studies
Study Type | Model System | Key Finding |
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Cytotoxicity Assay | MCF-7, A549 | IC₅₀ = 5–10 µM |
Antimicrobial Screening | S. aureus, E. coli | MIC = 8–12 µg/mL |
Thermal Stability | Polyester Matrices | Tg ↑ 15–20°C |
Hazard Code | Risk Statement |
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H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Future Directions
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